

Brasofensine Maleate: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: *Brasofensine Maleate*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Brasofensine, a potent and selective dopamine reuptake inhibitor, was investigated for the treatment of Parkinson's disease and other neurological disorders. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Brasofensine Maleate**, with a specific focus on its solubility and stability profiles. While extensive proprietary data from its development is not publicly available, this document synthesizes known information and outlines the standard methodologies required for a thorough characterization. This guide is intended to inform researchers and drug development professionals on the key attributes of **Brasofensine Maleate** and the experimental considerations for similar phenyltropane derivatives.

Introduction

Brasofensine is a phenyltropane derivative that acts as a dopamine transporter (DAT) inhibitor. By blocking the reuptake of dopamine from the synaptic cleft, brasofensine potentiates dopaminergic neurotransmission.[1][2] Its development, however, was discontinued, reportedly due to observations of in vivo isomerization of the methyloxime group, a critical stability concern.[2] Understanding the solubility and stability of the maleate salt form is crucial for any potential future research or development involving this compound. This guide details the known characteristics and the requisite experimental protocols for a comprehensive assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a drug candidate is paramount for formulation development and predicting its in vivo behavior.

Property	Data	Source
Chemical Name	(+)-(E)-1-[(1R,2R,3S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carbaldehyde O-methyloxime maleate	N/A
Molecular Formula	C ₂₀ H ₂₄ Cl ₂ N ₂ O ₅	N/A
Molecular Weight	459.32 g/mol	N/A
Predicted Water Solubility (Brasofensine base)	0.00111 mg/mL	N/A
Predicted LogP (Brasofensine base)	4.31	N/A
pKa (Strongest Basic)	9.45 (Predicted)	N/A

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the choice of formulation strategies. While specific experimental data for **brasofensine maleate** is not widely published, a comprehensive solubility assessment would involve determining its solubility in a range of solvents and at various pH values.

Aqueous Solubility

The aqueous solubility of a drug is a key factor in its dissolution and absorption. For an ionizable compound like **brasofensine maleate**, solubility is highly pH-dependent.

Table 1: Illustrative Aqueous Solubility of **Brasofensine Maleate** at 25°C

pH	Solubility (mg/mL)	Method
1.2 (Simulated Gastric Fluid)	> 10 (Expected)	HPLC-UV
4.5 (Acetate Buffer)	1 - 10 (Expected)	HPLC-UV
6.8 (Simulated Intestinal Fluid)	< 1 (Expected)	HPLC-UV
7.4 (Phosphate Buffer)	< 0.1 (Expected)	HPLC-UV

Note: The data in this table is illustrative and based on the expected behavior of a basic compound with a maleate salt form. Actual experimental values would need to be determined.

Solubility in Organic and Pharmaceutical Solvents

Solubility in various organic and pharmaceutical solvents is essential for developing both oral and parenteral formulations.

Table 2: Illustrative Solubility of **Brasofensine Maleate** in Common Solvents at 25°C

Solvent	Solubility Category
Methanol	Freely Soluble (Expected)
Ethanol	Soluble (Expected)
Propylene Glycol	Sparingly Soluble (Expected)
Polyethylene Glycol 400	Soluble (Expected)
Ethyl Acetate	Slightly Soluble (Expected)
Dichloromethane	Freely Soluble (Expected)

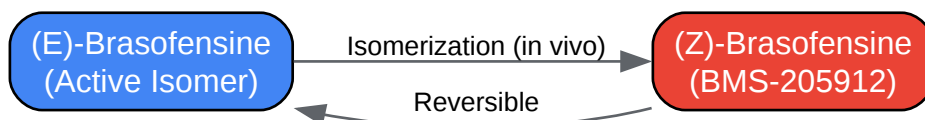
Note: This data is illustrative. Experimental determination is required for precise values.

Stability Characteristics

Stability testing is a critical component of drug development, ensuring that the API maintains its quality, purity, and potency over time. The known instability of brasofensine underscores the importance of a thorough stability assessment.

Inherent Instability: E/Z Isomerization

The primary reported instability of brasofensine is the in vivo E/Z isomerization of the methyloxime group. The (E)-isomer is the intended active compound, while the (Z)-isomer is denoted as BMS-205912. This isomerization can lead to a loss of potency and the introduction of a potentially unwanted isomer.



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Caption: E/Z Isomerization of Brasofensine.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies also help in developing and validating stability-indicating analytical methods.

Table 3: Illustrative Forced Degradation Conditions and Expected Observations for Brasofensine Maleate

Stress Condition	Conditions	Expected Degradation	Potential Degradants
Acid Hydrolysis	0.1 M HCl at 60°C for 24h	Significant	Hydrolysis of the oxime, Isomerization
Base Hydrolysis	0.1 M NaOH at 60°C for 24h	Significant	Hydrolysis of the oxime, Isomerization
Oxidative	3% H ₂ O ₂ at RT for 24h	Moderate	N-oxidation, Aromatic hydroxylation
Thermal	80°C for 48h	Minor	Isomerization
Photolytic	ICH Q1B conditions	Moderate	Isomerization, other photoproducts

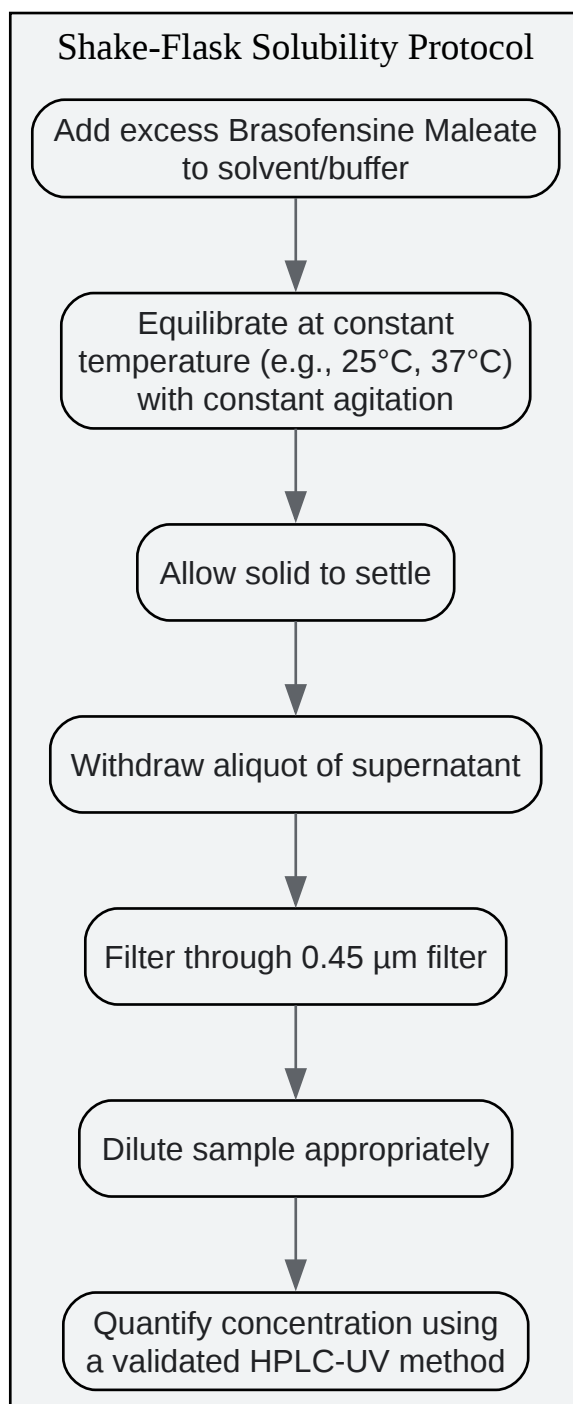
Note: This table presents expected outcomes. Actual degradation pathways would need to be elucidated through experimentation.

Experimental Protocols

Detailed and validated experimental protocols are necessary to obtain reliable solubility and stability data.

Solubility Determination Protocol

A common method for solubility determination is the shake-flask method.

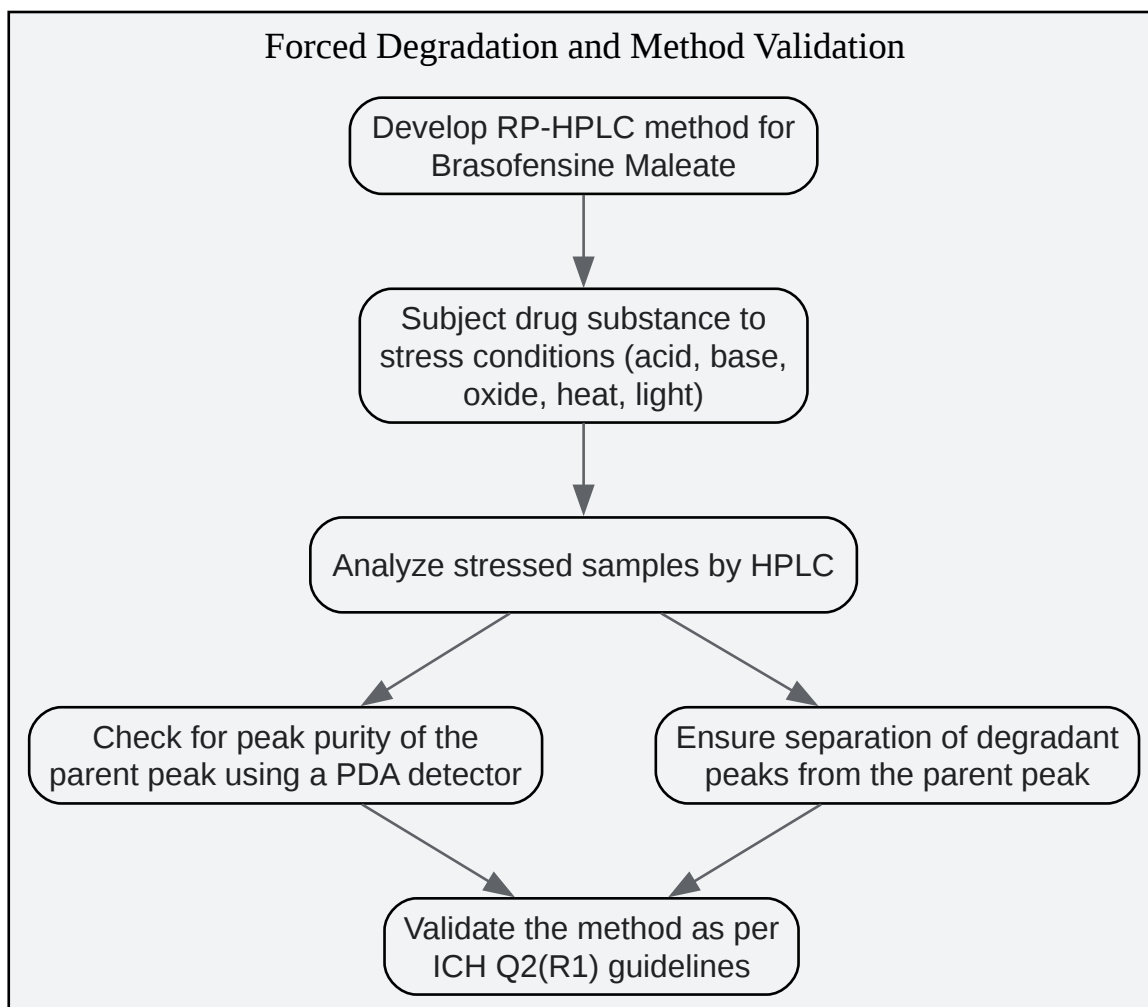


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Caption: Workflow for Solubility Determination.

Stability-Indicating Method Development and Forced Degradation Protocol

A stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC), is crucial for separating the API from its degradation products.

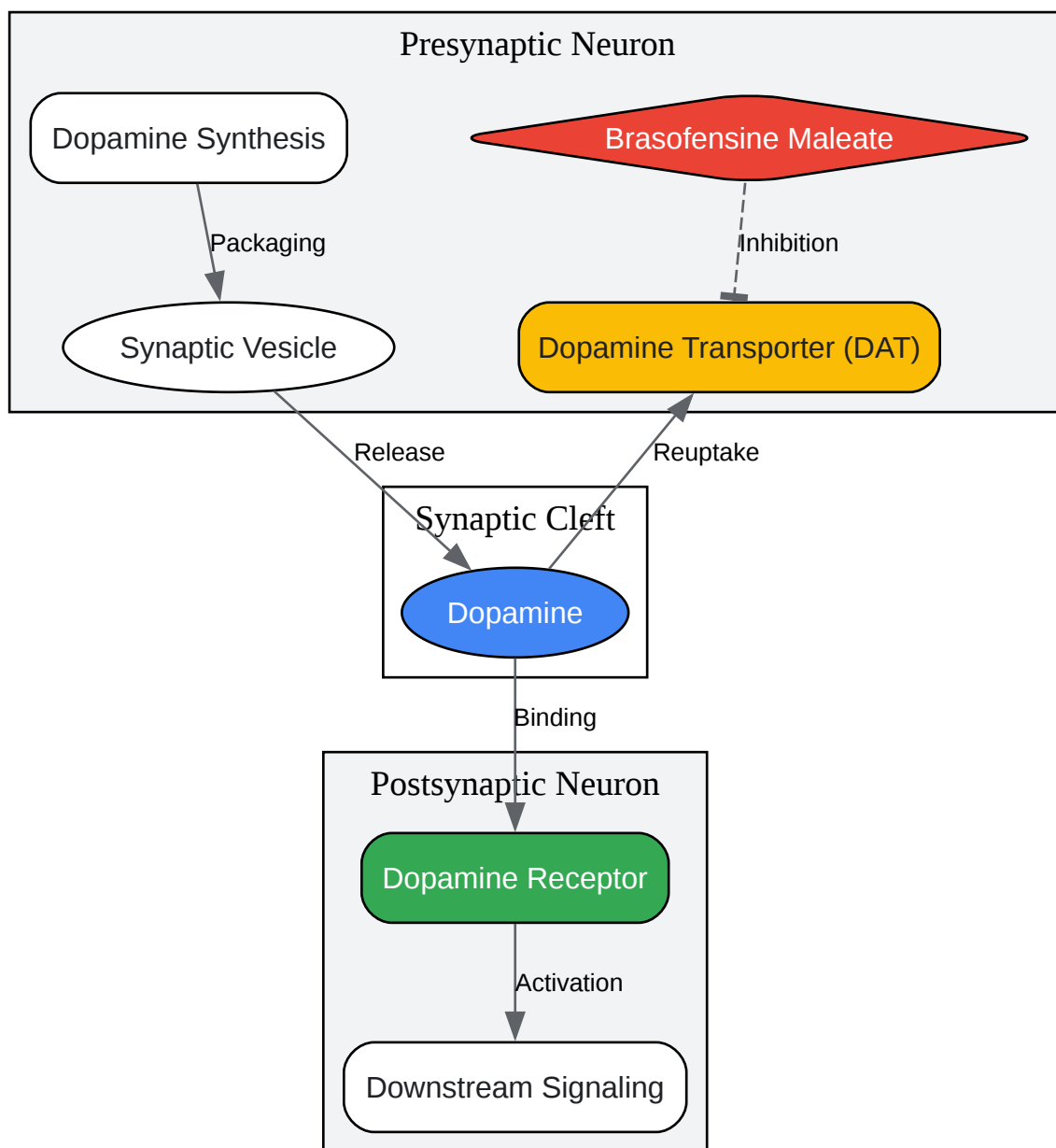


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Caption: Forced Degradation Study Workflow.

Mechanism of Action: Dopamine Transporter Inhibition

Brasofensine's primary mechanism of action is the inhibition of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. By blocking DAT, brasofensine increases the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic signaling.



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Caption: Brasofensine's Mechanism of Action.

Conclusion

While the clinical development of **brasofensine maleate** was halted, its potent dopamine reuptake inhibitory activity makes it a valuable tool compound for neuroscience research. This guide has outlined the critical solubility and stability characteristics that would need to be thoroughly investigated for any future development of **brasofensine maleate** or similar compounds. The primary stability concern remains the E/Z isomerization of the methyloxime group, which necessitates the use of a validated stability-indicating analytical method in all stages of research and development. The provided experimental frameworks serve as a robust starting point for the comprehensive physicochemical characterization of this and related molecules.

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References

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